molecular formula C9H11NOS B7520196 N-Methyl-2-(methylthio)benzamide

N-Methyl-2-(methylthio)benzamide

Cat. No.: B7520196
M. Wt: 181.26 g/mol
InChI Key: BUQFVUITCSHWKO-UHFFFAOYSA-N
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Description

N-Methyl-2-(methylthio)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a methyl group, a methylthio group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2-(methylthio)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-(methylthio)benzoic acid with methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes. For instance, the reaction can be carried out in large reactors with continuous stirring and controlled temperature conditions. The use of automated systems for reagent addition and product isolation can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: N-Methyl-2-(methylsulfinyl)benzamide, N-Methyl-2-(methylsulfonyl)benzamide.

    Reduction: N-Methyl-2-(methylthio)benzylamine.

    Substitution: N-Methyl-2-(methylthio)-4-nitrobenzamide, N-Methyl-2-(methylthio)-4-bromobenzamide.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-Methyl-2-(methylthio)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methylthio group can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

N-Methyl-2-(methylthio)benzamide can be compared with other benzamide derivatives to highlight its uniqueness:

    N-Methylbenzamide: Lacks the methylthio group, which can affect its chemical reactivity and biological activity.

    2-(Methylthio)benzamide: Lacks the N-methyl group, which can influence its solubility and interaction with biological targets.

    N-Methyl-2-(methylsulfinyl)benzamide:

These comparisons underscore the importance of specific functional groups in determining the properties and applications of benzamide derivatives.

Properties

IUPAC Name

N-methyl-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-10-9(11)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQFVUITCSHWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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